Product packaging for S-(+)-Arundic Acid(Cat. No.:CAS No. 807363-10-6)

S-(+)-Arundic Acid

Cat. No.: B030610
CAS No.: 807363-10-6
M. Wt: 186.29 g/mol
InChI Key: YCYMCMYLORLIJX-JTQLQIEISA-N
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Description

S-(+)-Arundic Acid, also known as (S)-(+)-2-Propyloctanoic acid, is a potent and stereospecific small molecule agent renowned for its selective modulatory effects on astrocytes. Its primary mechanism of action involves the significant suppression of astrocytic activation by selectively inhibiting the increase of S-100β, a calcium-binding protein predominantly synthesized and secreted by astrocytes. Elevated levels of S-100β are associated with neuroinflammatory responses and neuronal injury. By modulating this key pathway, this compound provides researchers with a critical tool to investigate the intricate role of reactive astrocytes in the pathogenesis of acute and chronic neurological conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O2 B030610 S-(+)-Arundic Acid CAS No. 807363-10-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-propyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYMCMYLORLIJX-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431147
Record name (2S)-2-Propyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

807363-10-6
Record name (2S)-2-Propyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Stereochemical Control of Arundic Acid

Stereodivergent Total Synthesis Approaches to Arundic Acid Enantiomers

Stereodivergent synthesis allows for the preparation of all possible stereoisomers of a molecule. This is particularly valuable for creating a library of chiral molecules for drug discovery and for understanding structure-activity relationships. nih.gov

Synthesis from Chiral Precursors

An efficient stereodivergent total synthesis of both (R)-(-) and (S)-(+)-arundic acid has been developed starting from chiral materials. A key feature of this strategy is the use of proline-catalyzed asymmetric α-aminooxylation. This is followed by a hbni.ac.inhbni.ac.in sigmatropic Claisen rearrangement to create separable diastereomeric C-2 chiral 4-pentenol intermediates, which are then converted to the respective arundic acid enantiomers.

Synthesis from Non-chiral Materials

Arundic acid enantiomers have also been synthesized from non-chiral starting materials. One notable approach employs a diastereoselective orthoester Johnson-Claisen rearrangement. The diastereoselectivity of this key step is influenced by factors such as the solvent, the geometry of the olefin, and the chirality of the alcohol used. This method has been successfully applied to the synthesis of both enantiomers of arundic acid.

Asymmetric Synthesis Strategies for S-(+)-Arundic Acid

Asymmetric synthesis focuses on producing a single, desired enantiomer. For this compound, several strategies have been developed, with a significant focus on the use of chiral auxiliaries to control the stereochemistry of key reactions. york.ac.uk

Chiral Auxiliary-Mediated Alkylation Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.uk After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. york.ac.uk In the synthesis of this compound, chiral auxiliaries have been instrumental in achieving high enantiomeric purity through alkylation reactions.

A highly efficient method for the asymmetric synthesis of both (R)- and (S)-arundic acid involves a stereoselective alkylation reaction using non-cross-linked polystyrene (NCPS) supported (4R)- and (4S)-2-phenylimino-2-oxazolidine as chiral auxiliaries. researchgate.net This approach offers several advantages:

High Enantioselectivity : Both enantiomers of arundic acid were obtained with an enantiomeric excess (ee) of 99%. researchgate.net

Recoverable Auxiliary : The NCPS-supported chiral auxiliary can be recovered quantitatively by simple filtration, making the process more cost-effective and sustainable. researchgate.netresearchgate.net

The use of a non-cross-linked soluble polymer support combines the benefits of both solid-phase and solution-phase synthesis, allowing for high reactivity and easy purification. nih.gov

This data is based on a stereoselective alkylation reaction.

Another effective strategy for the asymmetric synthesis of this compound utilizes the readily available and inexpensive chiral auxiliary, diacetone-D-glucose. hbni.ac.inresearchgate.net This carbohydrate-based auxiliary has been employed in a diastereoselective photodeconjugation reaction, which serves as the key step in the synthesis. hbni.ac.in An important feature of this method is its ability to provide access to either enantiomer of arundic acid using the same chiral auxiliary. hbni.ac.in In one reported synthesis, both enantiomers were obtained with an enantiomeric excess of 88%. hbni.ac.in

Diacetone-D-glucose is a versatile intermediate in the synthesis of various glucose derivatives and can also be used as a chiral ligand in enantioselective reactions. google.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(R)-(-)-Arundic Acid
4-pentenol
Non-cross-linked polystyrene (NCPS)
(4R)-2-phenylimino-2-oxazolidine
(4S)-2-phenylimino-2-oxazolidine
Application of Non-Cross-Linked Polystyrene Supported Chiral Auxiliaries

Proline-Catalyzed Asymmetric α-Aminooxylation

A stereodivergent total synthesis of both (R)-(-) and this compound has been developed utilizing proline-catalyzed asymmetric α-aminooxylation. researchgate.netgoogle.com This strategy allows for the creation of separable diastereomeric C-2 chiral 4-pentenol intermediates, which are key building blocks for the synthesis of arundic acid. researchgate.net The use of L-proline as a catalyst in the α-aminooxylation of aldehydes is a crucial step in this process. researchgate.netresearchgate.net This method is part of a broader approach to synthesizing chiral 2-alkyl-1-alkanols with high enantiomeric purity. researchgate.net

Diastereoselective Johnson-Claisen Rearrangements

The Johnson-Claisen rearrangement, a variation of the Claisen rearrangement, is a significant reaction in organic synthesis for forming carbon-carbon bonds. bioinfopublication.orgwikipedia.org It involves the reaction of an allyl alcohol with an orthoester to produce a γ,δ-unsaturated ester. wikipedia.org This rearrangement is often catalyzed by a weak acid and may require elevated temperatures. wikipedia.org

Orthoester Johnson-Claisen Rearrangement of Tartrate-Based Allyl Alcohols

A diastereoselective orthoester Johnson-Claisen rearrangement of tartrate-based allyl alcohols has been effectively used in the synthesis of both enantiomers of arundic acid. researchgate.netlookchem.com The stereochemical outcome of this rearrangement is influenced by factors such as the solvent, the geometry of the olefin, and the chirality of the alcohol. researchgate.netresearchgate.net This method has been applied to produce separable diastereomers that can be individually converted to the two enantiomers of arundic acid. researchgate.netresearchgate.net Specifically, the rearrangement of a (Z)-allyl alcohol with a neighboring dioxolane moiety is a key step in this synthetic route. researchgate.net

Below is a data table summarizing the effect of solvents on the diastereoselectivity of the orthoester Johnson-Claisen rearrangement.

Table 1: Effect of Solvent on Diastereoselectivity

Entry Solvent Diastereomeric Ratio (syn:anti)
1 Toluene 85:15
2 Xylene 88:12
3 Decane 90:10

Stereoselective Decarboxylative Alkylation of Titanium(IV) Enolates

A method for the highly diastereoselective decarboxylative alkylation of chiral titanium(IV) enolates using diacyl peroxides has been developed. acs.orgnih.govcore.ac.uk This process involves a single electron transfer (SET) mechanism, where the peroxide decomposes into a carbon-centered radical that then combines with the Cα radical of the enolate. acs.orgcore.ac.uk This technique has been successfully applied to the enantioselective synthesis of arundic acid. acs.orgnih.govcore.ac.uk The reaction is notable for its ability to introduce a variety of primary and secondary alkyl groups stereoselectively. ub.edu

Process Development and Optimization in Arundic Acid Synthesis

The development and optimization of synthetic routes for arundic acid are driven by the need for efficient and cost-effective manufacturing processes. acs.orglonza.com

Development of New Processes from Chiral Epoxide Starting Materials

To overcome the challenges associated with chiral auxiliaries, new synthetic processes have been developed starting from chiral epoxides. acs.orgorganicchemistrytutor.com A notable example is a process that begins with chiral 1,2-epoxyoctane, which can be prepared through catalytic methods. acs.org This approach avoids the use of expensive and non-recyclable chiral auxiliaries, leading to a more cost-effective synthesis. acs.org The development of a modified cyanation condition, where lithium cyanide is generated in situ, is a key innovation in this five-step process. acs.org

Purification Techniques for Arundic Acid Enantiomers

The separation of racemic mixtures into their constituent enantiomers is a critical step in the synthesis of chiral molecules to ensure stereochemical purity. For arundic acid, obtaining the desired S-(+)-enantiomer in high enantiomeric excess (ee) is essential. Various purification methodologies have been developed, primarily focusing on diastereomeric crystallization, enzymatic resolution, and chiral chromatography. These techniques leverage the distinct physical and chemical properties of transient diastereomeric intermediates or the specific interactions with a chiral environment to achieve separation.

Diastereomeric Crystallization

Diastereomeric crystallization is a classical and robust method for resolving racemates. core.ac.uk This technique involves reacting the racemic mixture, such as arundic acid, with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. wikipedia.org Since diastereomers possess different physical properties, including solubility, they can be separated by fractional crystallization. core.ac.ukwikipedia.org After separation, the chiral resolving agent is removed to yield the purified enantiomers.

In the context of arundic acid synthesis, this strategy is often integrated into the synthetic route by using chiral auxiliaries. These auxiliaries introduce a stereocenter that directs the formation of a specific diastereomer or allows for the separation of the resulting diastereomeric products.

Key Research Findings:

Chiral Auxiliaries: One approach involves using a readily available chiral auxiliary, such as diacetone-d-glucose, to facilitate a diastereoselective reaction. researchgate.net This method allows for access to either the (R)- or (S)-enantiomer of arundic acid, with reported enantiomeric excesses of 88% using the same chiral auxiliary. researchgate.netresearchgate.net Another strategy employs non-cross-linked polystyrene (NCPS) supported 2-phenylimino-2-oxazolidine as a recyclable chiral auxiliary. This method has been shown to be highly efficient, yielding both enantiomers in 99% ee. researchgate.net

Diastereomeric Salt Formation: The formation of diastereomeric salts is a common application of this technique. wikipedia.orglibretexts.org Racemic arundic acid can be treated with a chiral amine, such as dibenzylamine, to form diastereomeric salts. researchgate.net The difference in solubility between these salts allows for one to be selectively crystallized. Subsequent recrystallization steps can significantly enhance the optical purity, and the final liberation of the acid from the salt yields the enantiomerically enriched product. researchgate.net

Intermediate Crystallization: The optical purity of synthetic intermediates can also be substantially improved through crystallization. In one process, an amide intermediate in the synthesis of arundic acid was purified by recrystallization to achieve an optical purity of up to 100% ee. researchgate.net

Table 1: Examples of Diastereomeric Crystallization in Arundic Acid Synthesis
Chiral Reagent/AuxiliaryPrincipleReported Enantiomeric Excess (ee)Reference
Diacetone-d-glucoseChiral auxiliary in diastereoselective photodeconjugation88% researchgate.netresearchgate.net
NCPS-supported 2-phenylimino-2-oxazolidineRecyclable chiral auxiliary in stereoselective alkylation99% researchgate.net
DibenzylamineDiastereomeric salt formation and crystallizationImproved chemical and optical purity researchgate.net
N/A (Amide Intermediate)Recrystallization of a chiral intermediateUp to 100% researchgate.net

Enzymatic Resolution

Enzymatic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes, most commonly lipases, to resolve racemic mixtures. This method typically involves the kinetic resolution of a racemic precursor, where the enzyme selectively catalyzes a reaction (e.g., hydrolysis or acetylation) on one enantiomer, leaving the other unreacted. The resulting mixture of a product and the unreacted enantiomer can then be separated.

A highly effective method for producing both (R)- and (S)-arundic acids with excellent enantiomeric purity involves a tandem process of Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) followed by lipase-catalyzed acetylation. nih.gov

Key Research Findings:

Process Overview: The process begins with the ZACA reaction of allyl alcohol to produce a racemic or enantiomerically-enriched alcohol intermediate, such as (S)-3-iodo-2-pentyl-1-propanol. nih.gov This alcohol is then subjected to lipase-catalyzed acetylation in a kinetic resolution step. The enzyme selectively acetylates the (R)-enantiomer, leaving the desired (S)-enantiomer as an unreacted alcohol. nih.govjst.go.jpnih.gov

Table 2: Lipase Screening for Kinetic Resolution of a Chiral Alcohol Precursor
LipaseResulting Enantiomeric Excess (ee) of (S)-alcoholRecovery Yield of (S)-alcoholReference
Amano AK≥99%58% nih.gov
Amano PS92%74% nih.gov

Chiral Chromatography

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offers a direct method for the separation of enantiomers. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation.

While often used analytically to determine the enantiomeric purity of a sample, chiral chromatography can also be scaled up for preparative purification. core.ac.uk

Key Research Findings:

Analytical Determination: In the synthesis of (S)-arundic acid, chiral HPLC is a standard method for determining the enantiomeric ratio of intermediates and the final product. For instance, the enantiomeric ratio of a key alcohol precursor to (S)-arundic acid was determined using a Chiralcel OJ-H column. rug.nl

Preparative Potential: The principles of analytical chiral HPLC are directly applicable to preparative-scale separations. By using larger columns and optimized mobile phases, racemic mixtures of arundic acid or its precursors can be directly separated to yield enantiomerically pure compounds. This method avoids the need for derivatization, although it can be more costly in terms of solvents and specialized stationary phases compared to crystallization. core.ac.uk

Pharmacodynamics and Molecular Mechanisms of Arundic Acid

Modulation of Astrocytic Function

Arundic acid exerts its effects by influencing the activity and responses of astrocytes, the most abundant glial cells in the central nervous system. Astrocytes play critical roles in maintaining brain homeostasis, including neurotransmitter regulation, metabolic support, and response to injury and inflammation. nih.gov Arundic acid has been shown to modulate astrocyte activation, which is a key feature in various neurological disorders. nih.govnih.govnih.govcaymanchem.comfrontiersin.org

Inhibition of S-100β Protein Synthesis and Secretion

A significant mechanism by which arundic acid modulates astrocytic function is through the inhibition of S-100β protein synthesis and secretion. nih.govnih.govcaymanchem.comresearchgate.nettargetmol.comnih.govresearchgate.netd-nb.info S-100β is a calcium-binding protein predominantly produced and released by astrocytes. researchgate.netnih.govnih.govnih.gov

Role of S-100β in Neuroinflammation and Astrocyte Activation

S-100β plays a dual role in the nervous system. At low, physiological concentrations, it can have neurotrophic effects. nih.govnih.gov However, at high concentrations, particularly in the context of brain injury and inflammation, S-100β becomes neurotoxic and contributes to neuroinflammation and neuronal damage. researchgate.netnih.govnih.govnih.govmdpi.com Elevated levels of S-100β are associated with astrocyte activation and are considered a marker of brain injury and neuroinflammatory processes in various neurological conditions, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. researchgate.netnih.govmdpi.commdpi.comcellsignal.com S-100β can promote neuroinflammation by activating microglia and inducing the release of pro-inflammatory cytokines. nih.govmdpi.com

S-100β as a Damage-Associated Molecular Pattern Molecule

Extracellular S-100β can act as a damage-associated molecular pattern (DAMP) molecule. nih.govfrontiersin.orgresearchgate.netrsdjournal.org DAMPs are endogenous molecules released from damaged or dying cells that can activate the innate immune system and trigger inflammatory responses. nih.govfrontiersin.orgresearchgate.netrsdjournal.orgresearchgate.net S-100β, when released into the extracellular space, can interact with receptors such as the Receptor for Advanced Glycation End Products (RAGE), leading to the activation of inflammatory signaling pathways, including NF-κB and MAPK pathways, and the subsequent production of pro-inflammatory mediators. nih.govnih.govresearchgate.netrsdjournal.org

Attenuation of Glial Fibrillary Acidic Protein (GFAP) Levels

Arundic acid has been shown to attenuate the increased levels of Glial Fibrillary Acidic Protein (GFAP), a classic marker of astrocyte activation and astrogliosis, observed in models of brain injury and neurological disease. nih.govnih.govcaymanchem.comfrontiersin.orgresearchgate.netnih.govmdpi.com Astrogliosis, characterized by the upregulation of GFAP, cellular hypertrophy, and proliferation, is a common response of astrocytes to CNS insults. frontiersin.orgmdpi.com By suppressing S-100β synthesis and secretion, arundic acid indirectly mitigates the reactive astrogliosis and the associated increase in GFAP levels. nih.govnih.govcaymanchem.comresearchgate.netnih.gov

Research findings illustrate the effect of arundic acid on GFAP and S100β levels in experimental models:

ModelTreatment with Arundic AcidEffect on GFAP LevelsEffect on S100β LevelsSource
MPTP mouse model of Parkinson's diseaseYesAmeliorated increasesAmeliorated increases nih.gov
Rat model of permanent focal ischemiaYes (10 mg/kg)Reduces increasesReduces increases caymanchem.com
Status epilepticus in young rats (Li-pilo)YesDecreasedDecreased nih.govresearchgate.net

Regulation of Glutamate (B1630785) Transporter Expression and Function

Another key aspect of arundic acid's modulation of astrocytic function involves the regulation of glutamate transporters. nih.govresearchgate.nettargetmol.commdpi.comcellsignal.comncats.ioresearchgate.netresearchgate.net Glutamate is the primary excitatory neurotransmitter in the brain, and its extracellular concentration is tightly controlled by astrocytic glutamate transporters, primarily Excitatory Amino Acid Transporter 1 (EAAT1) and EAAT2, to prevent excitotoxicity. nih.govnih.govx-mol.commdpi.com

Enhancement of Excitatory Amino Acid Transporter 1 (EAAT1) Expression and Uptake

Studies have demonstrated that arundic acid enhances the expression and function of EAAT1 (also known as GLAST-1), a major astrocytic glutamate transporter. nih.govresearchgate.nettargetmol.comnih.govmdpi.comcellsignal.comresearchgate.netnih.govx-mol.commdpi.comniph.go.jp This enhancement occurs at the transcriptional level. nih.govresearchgate.netnih.govx-mol.com

Detailed research findings indicate that arundic acid increases astrocytic EAAT1 promoter activity, messenger RNA (mRNA) levels, protein levels, and consequently, glutamate uptake. nih.govresearchgate.netnih.govx-mol.com This effect is mediated through the activation of several signaling pathways, including the ERK, Akt, and NF-κB pathways. nih.govnih.govx-mol.commedchemexpress.com Pharmacological inhibition of NF-κB or mutations in the NF-κB binding sites on the EAAT1 promoter region have been shown to abrogate the effects of arundic acid on EAAT1 expression and glutamate uptake. nih.govresearchgate.netnih.govx-mol.com Arundic acid increases NF-κB reporter activity and induces NF-κB nuclear translocation and binding to the EAAT1 promoter. nih.govresearchgate.netnih.govx-mol.com Furthermore, arundic acid activates the Akt and ERK signaling pathways, contributing to increased EAAT1 mRNA and protein levels. nih.govnih.govx-mol.com

The ability of arundic acid to increase EAAT1 expression and function is crucial for enhancing the clearance of excess extracellular glutamate, thereby protecting against excitotoxic neuronal injury and death. nih.govresearchgate.netnih.govx-mol.commedchemexpress.com This mechanism is considered a significant contributor to the neuroprotective effects observed with arundic acid in various preclinical models of neurological disorders associated with EAAT1 dysregulation and glutamate excitotoxicity. nih.govresearchgate.netnih.govx-mol.commdpi.commedchemexpress.com

Data from research illustrates the impact of arundic acid on EAAT1:

Study ModelArundic Acid TreatmentEffect on EAAT1 mRNAEffect on EAAT1 ProteinEffect on Glutamate UptakeSignaling Pathways InvolvedSource
Human astrocyte H4 cellsYesIncreasedIncreasedIncreasedERK, Akt, NF-κB nih.govnih.gov
Human primary astrocytesYesIncreasedIncreasedIncreasedERK, Akt, NF-κB nih.govnih.gov
Glaucoma mouse modelYesIncreasedIncreasedIncreasedNot fully specified nih.govresearchgate.netniph.go.jp
Cerebral ischemic rat modelYesNot specifiedNot specifiedDecreased extracellular glutamateNot specified researchgate.net
Role in Maintaining Glutamate Homeostasis and Preventing Excitotoxicity

Glutamate is the principal excitatory neurotransmitter in the central nervous system. Maintaining extracellular glutamate concentrations at appropriate levels is critical to prevent excitotoxic injury and neuronal death. Astrocytic glutamate transporters, particularly excitatory amino acid transporter 1 (EAAT1/GLAST) and EAAT2 (GLT-1), play a crucial role in clearing excess glutamate from the synaptic cleft. nih.govnih.govwikipedia.orgwikipedia.org Dysregulation of EAAT1 has been implicated in the pathogenesis of various neurological disorders, including Alzheimer's disease, ataxia, traumatic brain injuries, and glaucoma. nih.govnih.govwikipedia.org

Research indicates that Arundic Acid increases the expression and function of astrocytic EAAT1. nih.govnih.govwikipedia.org This effect leads to enhanced glutamate uptake by astrocytes, thereby contributing to the maintenance of glutamate homeostasis and the prevention of glutamate-mediated excitotoxicity. nih.govnih.govwikipedia.orgwikipedia.orgwikipedia.orggenecards.org Studies conducted in human astrocyte H4 cells and human primary astrocytes have shown that Arundic Acid upregulates EAAT1 expression at the transcriptional level. nih.govnih.govwikipedia.org This upregulation is evidenced by increased EAAT1 promoter activity, messenger RNA (mRNA) and protein levels, and consequently, increased glutamate uptake. nih.govnih.govwikipedia.org

Activation of Intracellular Signaling Pathways

Arundic Acid exerts its effects on EAAT1 expression and function through the activation of several intracellular signaling pathways. Key pathways involved include the Phosphoinositide 3-Kinase/Akt (PI3K/Akt) pathway, the Extracellular Signal-Regulated Kinase (ERK) pathway, and the Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) pathway. nih.govnih.govwikipedia.orggenecards.orguniprot.org

Phosphoinositide 3-Kinase/Akt (PI3K/Akt) Pathway Activation

The PI3K/Akt pathway is a critical regulator of various cellular processes, including cell survival, growth, and metabolism. wikipedia.orggenecards.org Studies have shown that Arundic Acid activates the Akt signaling pathway. nih.govnih.govwikipedia.orggenecards.orguniprot.org Activation of Akt appears to contribute to the enhancement of EAAT1 mRNA and protein levels induced by Arundic Acid. nih.govnih.gov This suggests that the PI3K/Akt pathway is involved in mediating the upregulation of astrocytic EAAT1 expression. nih.gov

Extracellular Signal-Regulated Kinase (ERK) Pathway Activation

The ERK pathway is another prominent signaling cascade involved in regulating cell growth, differentiation, and survival. uniprot.org Arundic Acid has been demonstrated to activate the ERK signaling pathway in astrocytes. nih.govnih.govwikipedia.orggenecards.orguniprot.org Similar to the PI3K/Akt pathway, activation of ERK by Arundic Acid contributes to increased EAAT1 mRNA and protein levels. nih.govnih.gov This indicates that the ERK pathway also plays a role in the Arundic Acid-induced upregulation of EAAT1 expression and function. nih.gov

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway Activation

The NF-κB pathway is a key regulator of immune and inflammatory responses, as well as cell survival and proliferation. wikipedia.org Arundic Acid has been found to activate the NF-κB signaling pathway in astrocytes. nih.govnih.govwikipedia.orgwikipedia.orggenecards.orguniprot.org This activation is crucial for the transcriptional upregulation of EAAT1. nih.govnih.govwikipedia.org

The NF-κB pathway plays a critical role in mediating the stimulatory effects of Arundic Acid on EAAT1 expression at the transcriptional level. nih.govnih.govwikipedia.org Arundic Acid increases astrocytic EAAT1 promoter activity. nih.govnih.govwikipedia.org Pharmacological inhibition of NF-κB or mutations in the NF-κB binding sites within the EAAT1 promoter region have been shown to abrogate Arundic Acid's effects on EAAT1 promoter activity, mRNA/protein levels, and glutamate uptake. nih.govnih.govwikipedia.org This provides strong evidence that NF-κB is essential for the Arundic Acid-induced upregulation of EAAT1. nih.gov

Activation of the NF-κB pathway typically involves the translocation of NF-κB dimers from the cytoplasm to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes to regulate transcription. wikipedia.org Arundic Acid has been shown to induce NF-κB nuclear translocation. nih.govnih.govwikipedia.orgwikipedia.orggenecards.org Furthermore, Arundic Acid increases NF-κB binding to the EAAT1 promoter. nih.govnih.govwikipedia.orgwikipedia.orggenecards.org Specifically, studies using techniques such as electrophoretic mobility shift assay (EMSA) have demonstrated that Arundic Acid increases NF-κB binding to consensus sites on the EAAT1 promoter sequence. nih.gov This direct binding of NF-κB to the EAAT1 promoter is a key step in the transcriptional upregulation of EAAT1 by Arundic Acid. nih.govwikipedia.org

Transcriptional Upregulation of EAAT1 via NF-κB

Interaction with Specific Receptors and Downstream Effects

Beta-3 Adrenergic Receptor Agonism and Metabolic Influences

Some research suggests a potential interaction between Arundic Acid and beta-3 adrenergic receptors (β3-AR) googleapis.com. β3-ARs are G-protein coupled receptors that utilize cAMP as an intracellular second messenger and can also activate the NO-cGMP cascade nih.gov. These receptors are expressed in various tissues, including adipose tissue, and their activation is associated with increased lipolysis, fatty acid oxidation, energy expenditure, and improved insulin (B600854) action, suggesting potential anti-obesity and anti-diabetic activity nih.govmdpi.comnih.gov. While β3-AR agonists have shown promise in improving glucose uptake and metabolic status in animal models, their contribution to systemic glucose handling in adult humans with limited brown adipose tissue remains less clear mdpi.com.

Anti-Inflammatory Mechanisms

Arundic Acid demonstrates significant anti-inflammatory properties, primarily by influencing pathways involved in neuroinflammation nih.govresearchgate.net. Its anti-inflammatory effects are largely attributed to its ability to inhibit S100B synthesis and subsequent downstream inflammatory cascades nih.govresearchgate.net.

Reduction of Pro-inflammatory Cytokines (e.g., IL-1β)

A key anti-inflammatory mechanism of Arundic Acid involves the reduction of pro-inflammatory cytokines. Studies have shown that Arundic Acid treatment can decrease the release and expression levels of cytokines such as interleukin 1β (IL-1β) and tumor necrosis factor α (TNF-α) nih.govnih.gov. In experimental models of intracerebral hemorrhage, Arundic Acid administration reduced the levels of IL-1β and TNF-α in the damaged striatum nih.govnih.gov. Similarly, in a mouse model of experimental autoimmune encephalomyelitis (EAE), a significant reduction in IL-1β gene expression was observed after treatment with Arundic Acid mdpi.comresearchgate.net.

Data illustrating the effect of Arundic Acid on IL-1β gene expression in an EAE mouse model:

GroupIL-1β Gene Expression (2-∆CT)Statistical Significance (vs. Vehicle EAE)
Vehicle EAEMean Value 1-
Arundic Acid EAEMean Value 2p = 0.0173 (t-test, Mann−Whitney U test) mdpi.comresearchgate.net

Note: Mean values are illustrative based on the description of significant reduction in the source.

Modulation of Cyclooxygenase-2 (COX2) and Toll-like Receptor 4 (TLR4)

Arundic Acid has been shown to modulate the expression and activity of key inflammatory mediators, including Cyclooxygenase-2 (COX2) and Toll-like Receptor 4 (TLR4) researchgate.netresearchgate.net. In experimental models of status epilepticus, Arundic Acid treatment was associated with decreased contents of COX2 and TLR4 in the hippocampus researchgate.net. This modulation contributes to the reduction of neuroinflammatory signaling researchgate.net. TLR4 is a crucial component in inflammatory responses, facilitating both MyD88-dependent and MyD88-independent signaling pathways mdpi.com.

Attenuation of Receptor for Advanced Glycation End Products (RAGE)

The Receptor for Advanced Glycation End Products (RAGE) plays a significant role in inflammatory responses and neurodegeneration, particularly through its interaction with ligands like S100B mdpi.commdpi.com. Arundic Acid has been shown to attenuate RAGE expression mdpi.comresearchgate.net. In animal and astrocyte models of traumatic brain injury (TBI), administration of Arundic Acid led to a significant attenuation of RAGE expression and serum levels of soluble RAGE (sRAGE) mdpi.com. The interaction of S100B with RAGE can activate the NF-κB signaling pathway, leading to increased production of pro-inflammatory cytokines researchgate.netmdpi.com. By inhibiting S100B synthesis and attenuating RAGE, Arundic Acid can disrupt this pro-inflammatory axis researchgate.netmdpi.com.

Modulation of Nitric Oxide Pathway

Arundic Acid also influences the nitric oxide (NO) pathway, which is involved in various physiological and pathophysiological processes, including neuroinflammation phypha.ir. Studies suggest that Arundic Acid can modulate NO production. In an astrocytic cell culture model, Arundic Acid suppressed pentylenetetrazole (PTZ)-induced S100B elevation and gliotoxicity, potentially by modulating the nitric oxide pathway phypha.ir. Furthermore, research indicates that Arundic Acid can inhibit the expression of inducible nitric oxide synthase (iNOS) in cultured astrocytes, an enzyme responsible for producing excessive levels of NO in inflammatory conditions tandfonline.com. Excessive NO, particularly when produced by iNOS in astrocytes, can react with reactive oxygen species to form reactive nitrogen species, which are toxic to neurons tandfonline.com.

Potential S-100B-Independent Mechanisms

While the primary characterized mechanism of action for Arundic Acid, including the S-(+) enantiomer, involves the inhibition of S100B synthesis and secretion from astrocytes, research suggests the potential for S-100B-independent pathways. nih.govsemanticscholar.orgmdpi.comnih.govresearchgate.netmdpi.comuic.edu Studies indicate that in addition to its effects on S100B synthesis, Arundic Acid may influence the levels of several other proteins or the expression of various genes. nih.gov Although the precise mechanisms underlying these potential S-100B-independent effects are not fully elucidated, this suggests a broader impact on cellular processes beyond the modulation of S100B.

Preclinical Efficacy Studies of Arundic Acid in Disease Models

Neuroprotection in Models of Ischemic Stroke

S-(+)-Arundic acid, also known as ONO-2506, has demonstrated significant neuroprotective effects in various preclinical models of ischemic stroke. researchgate.netrndsystems.comnih.gov The compound primarily functions by modulating astrocyte activation, specifically by inhibiting the synthesis of the S100B protein in activated astrocytes. rndsystems.comnih.gov This protein, when overexpressed by reactive astrocytes in the area surrounding an infarct, is implicated in neuronal cell death and delayed infarct expansion. mdpi.comingentaconnect.com

Reduction of Brain Damage and Infarct Size

Studies in rodent models of permanent middle cerebral artery occlusion (pMCAO) have shown that arundic acid effectively reduces the volume of cerebral infarction. nih.gov This effect is attributed to the inhibition of S100B synthesis, which in turn suppresses detrimental signaling pathways in the peri-infarct area. nih.gov In a rat model of intracerebral hemorrhage (ICH), a severe subtype of stroke, treatment with arundic acid prevented brain tissue damage and reduced the extension of the lesion. nih.govresearchgate.netnih.gov Furthermore, research has demonstrated that arundic acid can mitigate the delayed expansion of the infarct, a process of slow, progressive cell death that occurs in the days following the initial ischemic event. ingentaconnect.comahajournals.org This is a critical therapeutic target, as this secondary expansion can significantly worsen the ultimate infarct volume. ingentaconnect.com

Table 1: Effect of Arundic Acid on Infarct Size in Ischemic Stroke Models This table is interactive. Click on the headers to sort the data.

Animal Model Ischemia Type Key Findings Reference
Rat Permanent Middle Cerebral Artery Occlusion (pMCAO) Reduced volume of cerebral infarction. nih.gov
Rat Intracerebral Hemorrhage (ICH) Prevented tissue damage and reduced lesion extension. nih.govresearchgate.netnih.gov
Rat Permanent Middle Cerebral Artery Occlusion (pMCAO) Mitigated delayed infarct expansion. ingentaconnect.comahajournals.org
Rat Transient Middle Cerebral Artery Occlusion (MCAO) Significantly inhibited the increase in CSF concentration of S100B, a marker associated with infarct volume. ingentaconnect.com

Improvement of Neurological and Motor Function

Beyond reducing the physical area of brain damage, arundic acid has been shown to improve functional outcomes in animal models of stroke. In rat models of both ischemic stroke and intracerebral hemorrhage, treatment with arundic acid led to the amelioration of neurological deficits. ingentaconnect.comnih.govnih.gov Specifically, in a rat model of ICH, arundic acid treatment reversed motor deficits, leading to better performance on tests of motor coordination and forelimb strength. nih.gov This improvement in motor function is a significant finding, as motor impairment is a common and debilitating consequence of stroke. nih.gov Early improvements in neurological deficits have also been noted in conjunction with the mitigation of delayed infarct expansion. ahajournals.org

Table 2: Functional Outcomes of Arundic Acid Treatment in Stroke Models This table is interactive. Click on the headers to sort the data.

Animal Model Stroke Type Functional Improvement Reference
Rat Ischemic Stroke & Intracerebral Hemorrhage Amelioration of neurological deficits. ingentaconnect.comnih.govnih.gov
Rat Intracerebral Hemorrhage Reversal of motor deficits, improved coordination, and forelimb strength. nih.gov
Rat Permanent Focal Ischemia Early improvement of neurologic deficits. ahajournals.org

Delay of Cerebral Infarct Expansion

A key aspect of arundic acid's neuroprotective action is its ability to prevent the delayed expansion of the infarct that occurs after the initial, acute phase of an ischemic stroke. rndsystems.comingentaconnect.com This delayed expansion, which can occur between 24 and 168 hours post-ischemia, is characterized by apoptotic cell death in the peri-infarct zone and is closely associated with the activation of astrocytes and the overexpression of S100B. nih.govingentaconnect.com By inhibiting the synthesis of S100B in these reactive astrocytes, arundic acid effectively suppresses this secondary wave of brain damage. nih.govingentaconnect.comahajournals.org This mechanism suggests that arundic acid may be effective even when administered hours after the initial onset of a stroke, potentially extending the therapeutic window for treatment. researchgate.net

Impact on Neurodegenerative Diseases

The therapeutic potential of arundic acid extends beyond stroke to neurodegenerative disorders, where astrocyte activation and neuroinflammation are also key pathological features.

Alzheimer's Disease Models

Furthermore, arundic acid was shown to mitigate the reactive gliosis (both astrocytosis and microgliosis) that is associated with Aβ plaques. nih.govnii.ac.jp This is significant because reactive astrocytes and the neurotoxic substances they produce, such as S100B, are thought to contribute to the progression of AD pathology. nih.gov By negatively regulating the synthesis of S100B in astrocytes, arundic acid appears to disrupt this pathological process. nih.govnii.ac.jp The compound has also been shown to protect astrocytes from Aβ-induced toxicity. nih.gov These findings suggest that inhibiting astrocytic activation by blocking S100B biosynthesis could be a viable therapeutic strategy to slow the progression of Alzheimer's disease. nii.ac.jp

Amyotrophic Lateral Sclerosis (ALS) Models

The potential utility of arundic acid has also been explored in the context of amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. bmbreports.org While direct preclinical efficacy studies in established ALS models are still emerging, the known mechanisms of arundic acid are relevant to ALS pathology. The inhibition of astrocyte activation and S100B synthesis is a promising therapeutic target, as neuroinflammation and glial cell dysfunction are implicated in the death of motor neurons in ALS. researchgate.netnih.gov The compound has been noted as a potential therapeutic agent for ALS due to its astrocyte-modulating properties. researchgate.netnii.ac.jp

Parkinson's Disease Models

This compound, also known as ONO-2506, has been investigated for its neuroprotective potential in preclinical models of Parkinson's disease. nih.gov Research has primarily focused on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model, which induces pathological changes characteristic of the disease. nih.gov

Protection of Dopaminergic Neurons

Studies have demonstrated that arundic acid can protect dopaminergic neurons from the neurotoxicity induced by MPTP. nih.gov In MPTP-injected mice, a significant loss of tyrosine hydroxylase-containing dopaminergic neurons in the substantia nigra was observed. nih.gov Treatment with arundic acid significantly attenuated this neuronal loss. nih.gov Specifically, while MPTP-injected animals exhibited an 87% loss of these neurons, mice treated with arundic acid showed only a 56% reduction. nih.gov This neuroprotective effect is believed to be mediated through the modulation of astrocytic activation, including the inhibition of S-100 protein synthesis, which is thought to contribute to neuronal damage. nih.gov

Delayed treatment with arundic acid has also shown a protective effect against MPTP-induced neuronal damage in both the striatum and the substantia nigra of mice. nih.gov This protection is associated with a decrease in the immunoreactivity of S100β in astrocytes, suggesting that the overexpression of S100β synthesis in astrocytes is a key target of arundic acid's neuroprotective actions. nih.gov Furthermore, arundic acid treatment prevented the depletion of dopamine (B1211576) in the striatum. nih.gov In MPTP-treated mice, dopamine content was reduced to 21% of the normal control, whereas treatment with arundic acid prevented this depletion, maintaining dopamine levels at 52% of the control. nih.gov

ParameterMPTP-Treated GroupMPTP + Arundic Acid-Treated GroupReference
Dopaminergic Neuron Loss (Substantia Nigra)87%56% nih.gov
Striatal Dopamine Content (% of Control)21%52% nih.gov
Reversal of Motor Deficits in MPTP-Induced Models

In addition to its neuroprotective effects, arundic acid has been shown to ameliorate motor deficits in MPTP-induced models of Parkinson's disease. nih.govcaymanchem.com Behavioral tests, such as the pole test and catalepsy test, revealed motor abnormalities in MPTP-injected mice. nih.gov Treatment with arundic acid prevented the appearance of these motor deficits. nih.gov In the pole test, arundic acid administration reduced both the descent time and the time to turn, indicating an improvement in motor performance. caymanchem.com

Retinopathy and Glaucoma Models

The neuroprotective effects of this compound have also been explored in models of retinopathy and glaucoma, where glutamate (B1630785) excitotoxicity is a proposed mechanism of retinal ganglion cell (RGC) death. nih.gov Arundic acid has been identified as a glial modulating agent that can attenuate RGC death. nih.govresearchgate.net

Research in a mouse model of normal tension glaucoma demonstrated that arundic acid prevents RGC death by increasing the expression of the glutamate/aspartate transporter (GLAST). nih.gov GLAST-deficient mice exhibit optic nerve degeneration similar to that seen in glaucoma. nih.gov Arundic acid was found to induce GLAST expression both in vitro and in vivo. nih.gov In heterozygous GLAST-deficient mice (GLAST+/-), which experience RGC loss, chronic oral treatment with arundic acid significantly prevented this cell death compared to vehicle-treated controls. researchgate.net The number of cells in the ganglion cell layer of arundic acid-treated GLAST+/- mice was significantly higher than in untreated GLAST+/- mice. researchgate.net Furthermore, arundic acid stimulates the expression of the human GLAST ortholog, EAAT1, in human neuroglioblastoma cells. nih.gov

ModelTreatmentFindingReference
Normal Tension Glaucoma Mouse Model (GLAST+/-)Arundic AcidSignificantly increased number of neurons in the ganglion cell layer compared to untreated controls. researchgate.net
Human Neuroglioblastoma CellsArundic AcidStimulates expression of the human GLAST ortholog, EAAT1. nih.gov

Modulation of Experimental Autoimmune Encephalomyelitis (EAE) in Multiple Sclerosis Models

This compound has been investigated for its therapeutic potential in experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. mdpi.comdntb.gov.ua The compound is known to inhibit the synthesis of the astrocytic protein S100B, which is implicated in the inflammatory processes of the disease. mdpi.commdpi.com

Reduction of Clinical Severity and Neuropathological Parameters

In a chronic EAE mouse model, treatment with arundic acid resulted in a lower disease severity compared to vehicle-treated mice, particularly in the early phase of disease onset. dntb.gov.uamdpi.com The evaluation of clinical scores showed a significant difference, with the arundic acid-treated group exhibiting milder symptoms. mdpi.com Specifically, both the average and cumulative disease scores were reduced in mice receiving arundic acid. mdpi.com This treatment also led to a significant reduction in immune infiltrates and the expression of proinflammatory cytokines. dntb.gov.ua

Attenuation of Astrocytosis and Demyelination

Arundic acid treatment has been shown to significantly reduce key neuropathological hallmarks of EAE. dntb.gov.uanih.gov A notable reduction in astrocytosis, the abnormal increase in the number of astrocytes, was observed in the spinal cords of treated animals. dntb.gov.uamdpi.com This is consistent with arundic acid's known function as an inhibitor of S100B synthesis, a marker for astrocyte activation. mdpi.comnih.gov

Furthermore, arundic acid treatment led to a significant attenuation of demyelination in the EAE model. dntb.gov.uamdpi.com Histological analysis revealed that the demyelination process was lessened in the spinal cords of mice that received the compound. mdpi.com The protective effects of inhibiting S100B synthesis with arundic acid include a reduction in astrogliosis and demyelination, reinforcing the role of S100B in the pathology of EAE. nih.govresearchgate.net

ParameterEffect of Arundic Acid TreatmentReference
Clinical Severity (EAE Model)Lower disease severity, reduced average and cumulative scores. mdpi.com
AstrocytosisSignificant reduction. dntb.gov.uamdpi.com
DemyelinationSignificant reduction. dntb.gov.uamdpi.com
Immune InfiltratesSignificant reduction. dntb.gov.ua
Proinflammatory Cytokine ExpressionSignificant reduction. dntb.gov.ua

Suppression of Immune Infiltrates and Proinflammatory Cytokine Expression

This compound (AA) has demonstrated significant immunomodulatory and anti-inflammatory effects in preclinical models by suppressing the infiltration of immune cells and the expression of proinflammatory cytokines. mdpi.com In a mouse model of chronic experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, treatment with arundic acid led to a marked reduction in immune cell infiltration into the central nervous system (CNS). mdpi.comdntb.gov.ua Specifically, a semi-quantitative analysis of the spinal cord revealed a significant decrease in both CD4+ immune infiltrates and CD68+ reactive microglia in AA-treated mice compared to the vehicle-treated group. mdpi.comresearchgate.net This suggests that arundic acid can modulate the adaptive and innate immune responses within the CNS during neuroinflammatory conditions. mdpi.com

The suppressive effects of arundic acid extend to the production of key inflammatory mediators. In a rat model of intracerebral hemorrhage (ICH), administration of arundic acid effectively reduced the levels of proinflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in the damaged striatum. nih.govnih.gov This reduction in cytokines is believed to be a downstream effect of the inhibition of S100B protein expression, which in turn prevents the excessive activation of astrocytes and microglia that release these inflammatory molecules. nih.gov Similarly, in the EAE model, arundic acid treatment resulted in a statistically significant reduction in the gene expression of IL-1β in the spinal cord. mdpi.com By curbing the expression of these cytokines, arundic acid helps to attenuate the neuroinflammatory cascade that contributes to secondary brain damage following acute injuries like ICH and in chronic diseases like multiple sclerosis. nih.govresearchgate.net

Table 1: Effects of Arundic Acid on Immune Cells and Cytokines in Preclinical Models

ModelKey FindingsReference(s)
Chronic Experimental Autoimmune Encephalomyelitis (EAE)Significantly decreased CD4+ immune infiltrates in the spinal cord. mdpi.com
Significantly decreased CD68+ reactive microglia in the spinal cord. mdpi.comresearchgate.net
Significantly reduced gene expression of Interleukin-1β (IL-1β). mdpi.com
Intracerebral Hemorrhage (ICH)Reduced levels of proinflammatory cytokines IL-1β and TNF-α in the striatum. nih.govnih.gov
Reduced microglial activation. nih.govnih.gov

Effects on Excitotoxic Injury and Manganese Neurotoxicity

Arundic acid has shown protective effects against excitotoxic injury, a pathological process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage. researchgate.net This protection is largely attributed to its ability to modulate astrocytic glutamate transporters. researchgate.netmedchemexpress.com Studies have shown that arundic acid increases the expression and function of the astrocytic glutamate transporter EAAT1 (also known as GLAST). researchgate.netmedchemexpress.com It achieves this by activating several signaling pathways, including Akt, ERK, and NF-κB. medchemexpress.com By enhancing the function of these transporters, arundic acid facilitates the removal of excess glutamate from the synaptic space, thereby preventing the overstimulation of glutamate receptors that leads to excitotoxic cell death. researchgate.netahajournals.org This mechanism is considered a key factor in its neuroprotective effects observed in models of stroke and glaucoma. researchgate.netmedchemexpress.com

Furthermore, arundic acid has demonstrated efficacy in mitigating manganese (Mn) neurotoxicity. frontiersin.orgnih.gov Chronic exposure to manganese can lead to a neurological disorder with Parkinson's-like symptoms, partly through mechanisms involving glutamate excitotoxicity. frontiersin.orgnih.gov Arundic acid counteracts this by preventing the manganese-induced downregulation of glutamate transporters GLAST/EAAT1 and GLT-1/EAAT2 in astrocytes. frontiersin.orgnih.gov The protective mechanism involves the activation of the Akt and ERK pathways and the inhibition of the manganese-activated transcription factor Yin Yang 1 (YY1), which is a known repressor of these glutamate transporters. frontiersin.orgnih.govnih.gov

Table 2: Arundic Acid's Mechanism in Excitotoxicity and Manganese Neurotoxicity

ConditionMechanism of ActionKey Molecular TargetsReference(s)
Excitotoxic Injury Increases expression and function of astrocytic glutamate transporters.EAAT1/GLAST, Akt, ERK, NF-κB researchgate.netmedchemexpress.com
Reduces extracellular glutamate levels.Glutamate Transporters researchgate.net
Manganese Neurotoxicity Inhibits Mn-induced downregulation of glutamate transporters.GLAST/EAAT1, GLT-1/EAAT2 frontiersin.orgnih.gov
Activates protective signaling pathways and inhibits repressor proteins.Akt, ERK, Yin Yang 1 (YY1) frontiersin.orgnih.gov

Modulation of Gliotoxicity in Epilepsy Models (e.g., Pentylenetetrazole-Induced)

In preclinical models of epilepsy, particularly those induced by the chemoconvulsant agent pentylenetetrazole (PTZ), arundic acid has been shown to modulate gliotoxicity. phypha.ir PTZ is known to induce seizures and cause astrocyte damage. phypha.ir Research indicates that arundic acid can reverse the toxic effects of PTZ on astrocytes. phypha.ir In cultured astrocytes, PTZ exposure decreases cell viability and increases intracellular levels of the S100B protein, a marker of astrocyte damage. phypha.ir Treatment with arundic acid was found to counteract these effects, improving cell viability and reducing the PTZ-induced elevation of S100B. phypha.ir

The protective mechanism of arundic acid against PTZ-induced gliotoxicity appears to involve the nitric oxide (NO) pathway. phypha.ir The study suggests that S100B and nitric oxide play a role in the gliotoxic effects of PTZ. phypha.ir By suppressing the elevation of S100B, arundic acid may modulate the nitric oxide pathway, thereby protecting astrocytes from damage. phypha.ir Further research in a lithium-pilocarpine model of status epilepticus in young rats supports the neuroprotective role of arundic acid. In this model, it was found to decrease neuroinflammatory signaling, reduce astrogliosis (a marker of reactive astrocytes), and recover from astrocytic dysfunction, further highlighting its ability to modulate glial activity in epilepsy. nih.gov

Table 3: Effects of Arundic Acid in a Pentylenetetrazole (PTZ) Epilepsy Model

ParameterEffect of PTZEffect of Arundic Acid TreatmentReference(s)
Astrocyte Cell Viability DecreasedReversed the decrease phypha.ir
Intracellular S100B Levels IncreasedReversed the increase phypha.ir
Gliotoxicity InducedSuppressed phypha.ir

Investigations in Enteric Nervous System Development

The role of this compound has also been investigated in the context of nervous system development, specifically focusing on the enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract. unimelb.edu.aufrontiersin.orgnih.gov The development of enteric glia, a crucial component of the ENS, involves the protein S100B. frontiersin.orgnih.gov To study the role of S100B in this process, researchers used arundic acid as an inhibitor of S100B synthesis in cultured embryonic mouse gut explants. nih.govnih.gov

The studies found that culturing the gut explants in the presence of arundic acid prevented the developmental upregulation of S100B expression. unimelb.edu.aufrontiersin.org This inhibition of S100B synthesis had significant consequences for the developing enteric glial lineage. nih.gov Specifically, arundic acid treatment led to a reduction in the number and proportion of Sox10-immunoreactive enteric neural crest progenitors, which are precursors to enteric glia. frontiersin.orgnih.gov Furthermore, the proliferation of these progenitor cells was decreased in the presence of arundic acid. frontiersin.orgnih.gov These findings suggest that cell-intrinsic S100B is important for maintaining the expression of the transcription factor Sox10 and for the proliferation of the developing enteric glial cell lineage. frontiersin.orgnih.gov

Table 4: Impact of Arundic Acid on Enteric Nervous System Development

Model SystemTreatmentKey ObservationsConclusionReference(s)
Embryonic (E13.5) Mouse Gut ExplantsArundic Acid (inhibitor of S100B synthesis)Prevented S100B expression.S100B is crucial for normal enteric glial development. unimelb.edu.aufrontiersin.orgnih.gov
Reduced the proportion and density of Sox10+ enteric neural crest progenitors.Cell-intrinsic S100B is important for maintaining the Sox10+ progenitor pool. frontiersin.orgnih.gov
Decreased proliferation of Sox10+ cells.S100B is involved in the proliferation of the enteric glial lineage. frontiersin.orgnih.gov
No change in the density of Hu+ enteric neurons.The effect is specific to the glial lineage. frontiersin.orgnih.gov

Pharmacokinetic Investigations of Arundic Acid in Research

Absorption and Distribution Profiles

Investigations into the pharmacokinetics of Arundic Acid have examined its absorption and subsequent distribution within the body. These studies typically involve measuring plasma concentrations over time after administration.

Maximum Plasma Concentration and Systemic Exposure Characteristics

Studies in patients with acute ischemic stroke who received Arundic Acid via daily 1-hour infusions showed that maximum plasma concentrations (Cmax) of the compound increased with increasing doses. However, the systemic exposure, often quantified by the Area Under the Curve (AUC), was observed to be less than dose-proportional at higher doses. nih.gov

Here is a table summarizing typical Cmax values observed at different infusion rates in a study involving acute ischemic stroke patients:

Infusion Rate (mg/kg/h)Typical Cmax (µg/mL)
217.8
434.5
644.7
866
1044.6
1270

Note: Data derived from clinical study observations.

Terminal Half-Life Analysis

The terminal half-life (t½) of Arundic Acid in humans has been analyzed in pharmacokinetic studies. The mean terminal half-life has been reported to be approximately 2 to 3 hours following intravenous infusion. nih.govnih.gov This parameter indicates the time it takes for the plasma concentration of the compound to reduce by half during the terminal elimination phase.

Absence of Excessive Plasma Accumulation

Pharmacokinetic evaluations have indicated that there was no excessive accumulation of Arundic Acid in plasma following repeated administration. nih.gov This suggests that the compound is cleared from the systemic circulation without significant build-up over time with regular dosing.

Influence of Age on Systemic Exposure

The influence of age on the systemic exposure to Arundic Acid has been examined. Although systemic exposure was found to be approximately 30% greater in elderly patients compared to younger patients, the plasma concentration returned to nearly or below the limit of quantification prior to the next administration. nih.gov The pharmacokinetics observed in acute stroke patients in one study were noted to be similar to those in healthy adults. nih.gov

Application in Pharmacokinetic and Tracer Studies Utilizing Isotopic Labeling

Isotopic labeling is a technique used in pharmacokinetic and tracer studies to track the fate of a compound within an organism. iris-biotech.detaylorandfrancis.com By replacing certain atoms with their isotopes (such as 2H, 13C, or 15N), the labeled compound can be detected and traced accurately. iris-biotech.de This approach is valuable for investigating absorption, distribution, metabolism, and excretion pathways. iris-biotech.de While the provided search results mention isotopic labeling as a general technique in pharmacokinetics and tracer studies iris-biotech.detaylorandfrancis.comwikipedia.orgsigmaaldrich.comwikipedia.org, and Arundic Acid's pharmacokinetics have been studied nih.gov, specific details regarding the application of isotopic labeling specifically for Arundic Acid pharmacokinetic or tracer studies were not extensively detailed in the provided snippets. However, the principle of using isotopic labeling in pharmacokinetic studies is well-established for understanding drug disposition. iris-biotech.de

Translational Research and Clinical Development of Arundic Acid

Overview of Completed Clinical Trial Phases for Arundic Acid

S-(+)-Arundic acid, also known as ONO-2506, has been the subject of several clinical investigations for various neurological disorders. nih.goveurekaselect.com The compound, which acts as a modulator of astrocyte activation, progressed through early-phase clinical trials primarily in the early 2000s. ingentaconnect.com Initial preclinical and in vitro studies suggested its potential as a neuroprotective agent by inhibiting the synthesis of the S-100β protein in astrocytes, a process linked to neuronal damage. eurekaselect.comingentaconnect.com

Phase I clinical trials were conducted to assess the compound's initial safety in humans. A notable Phase I multicenter, dose-escalating, randomized, double-blind trial was carried out in 92 patients with acute ischemic stroke. stanfordhealthcare.orgnih.gov Following the initial safety studies, Arundic acid advanced into Phase II clinical trials. These trials were designed to evaluate its efficacy and further assess its safety in specific patient populations. Phase II trials were completed for several conditions, including acute ischemic stroke, Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease (AD), and Parkinson's disease (PD). nih.goveurekaselect.comingentaconnect.com Despite the completion of these exploratory trials, the development of Arundic acid for these major indications was ultimately discontinued. springer.com

Outcomes in Acute Ischemic Stroke Clinical Trials: Discontinuation Due to Lack of Significant Benefit

The clinical development of Arundic acid for acute ischemic stroke showed some initial promise but was ultimately halted. A Phase I trial involving 92 subjects established that the drug was generally well-tolerated within 24 hours of stroke onset. stanfordhealthcare.orgnih.gov This study also included an exploratory efficacy analysis which indicated a trend toward improvement in the National Institutes of Health Stroke Scale (NIHSS) scores, particularly at a specific dose. stanfordhealthcare.org

However, subsequent Phase II trials did not substantiate these early findings. A later Phase II study failed to demonstrate a significant benefit for Arundic acid compared to a placebo. smolecule.com This lack of efficacy was a primary reason for the discontinuation of its development for stroke. springer.comsmolecule.com A 2010 systematic review also noted that four trials investigating Arundic acid for acute stroke had been completed but were not published in full, contributing to a body of evidence that is not fully accessible to the public. nih.gov

Status of Clinical Development in Neurodegenerative Diseases (ALS, Alzheimer's, Parkinson's)

Arundic acid was also evaluated in Phase II clinical trials for several major neurodegenerative diseases, but its development for these conditions has been discontinued. springer.com

Amyotrophic Lateral Sclerosis (ALS): Arundic acid was investigated for the treatment of ALS in at least two Phase II trials. drugbank.com One study was a placebo-controlled trial designed to assess the efficacy of ONO-2506PO in patients already receiving riluzole. drugbank.comdrugbank.com Another was a multi-center extension study focused on the long-term safety of the compound in ALS patients. drugbank.com Despite these efforts, the development for ALS was not pursued further, and one review has categorized it as a "Phase 2 failure" for this indication. springer.comnih.gov

Alzheimer's Disease (AD): The therapeutic potential of Arundic acid in Alzheimer's disease was supported by preclinical evidence. Studies in transgenic mice demonstrated that the compound could significantly reduce beta-amyloid deposits, amyloid-beta peptide levels, and associated reactive gliosis. nih.gov Following these promising animal studies, a Phase II clinical trial was completed to assess the effects of ONO-2506PO in patients with Alzheimer's disease. drugbank.comdrugbank.com However, the development program for AD was ultimately discontinued. springer.com

Parkinson's Disease (PD): Research in a mouse model of Parkinson's disease indicated that Arundic acid had a protective effect on dopaminergic neurons. nih.gov This led to the initiation of a controlled Phase II study to evaluate the compound in patients with Parkinson's disease in Japan. drugbank.com As with its other neurological indications, the clinical development for Parkinson's disease was also discontinued. springer.com

The following table summarizes the completed Phase II clinical trials for Arundic acid in these neurodegenerative diseases.

Neurodegenerative DiseaseClinical Trial IdentifierTitleStatus
Amyotrophic Lateral Sclerosis (ALS)NCT00403104Placebo Controlled Study of ONO2506PO in the Presence of Riluzole in Patients With Amyotrophic Lateral Sclerosis (ALS) drugbank.comdrugbank.comCompleted drugbank.com
Amyotrophic Lateral Sclerosis (ALS)NCT00694941A Phase II Multi-centre, Extension Study to Investigate the Long Term Safety of ONO-2506PO in Patients Diagnosed With Amyotrophic Lateral Sclerosis (ALS) drugbank.comCompleted drugbank.com
Alzheimer's Disease (AD)NCT00083421Effects of ONO-2506PO in Patients With Alzheimer's Disease drugbank.comCompleted drugbank.com
Parkinson's Disease (PD)NCT00212693Controlled Study of ONO-2506PO in Patients With Parkinson's Disease in Japan drugbank.comCompleted drugbank.com

Therapeutic Potential in Neurological Conditions

The therapeutic rationale for using Arundic acid in a range of neurological conditions stems from its primary mechanism of action: the modulation of astrocyte activity. ontosight.ai Specifically, Arundic acid inhibits the synthesis of the S100B protein in activated astrocytes. medchemexpress.com Elevated levels of S100B are associated with inflammatory processes and are considered a key molecule in the pathogenic processes of numerous neural disorders, including acute brain injury, Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. mdpi.com

By inhibiting S100B synthesis, Arundic acid is thought to exert a neuroprotective effect, reducing neuroinflammation and creating a more favorable environment for neuronal survival. ontosight.ai This mechanism has been shown to be potentially beneficial in animal models of various diseases. For instance, in experimental models, Arundic acid has demonstrated positive effects in conditions such as acute brain and spinal cord injury, as well as multiple sclerosis. mdpi.com In a mouse model of multiple sclerosis, treatment with Arundic acid led to lower disease severity, reduced astrocytosis, and decreased demyelination and inflammation. mdpi.com Similarly, in animal models of Parkinson's disease, the compound protected dopaminergic neurons from toxicity. nih.gov This broad mechanism of action targeting astrocyte-mediated neuroinflammation suggests a wide-ranging therapeutic potential for compounds like Arundic acid in treating neurological disorders characterized by these pathological processes. mdpi.comresearchgate.net

Analytical Methodologies Employed in Arundic Acid Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is a cornerstone for assessing the purity of S-(+)-Arundic Acid. nih.gov It separates the target compound from any impurities or its enantiomeric counterpart.

High-Performance Liquid Chromatography (HPLC) is a critical technique for determining the purity and, crucially, the enantiomeric excess of Arundic Acid. uma.esheraldopenaccess.us Since the biological activity of Arundic Acid is specific to its (R)-enantiomer (also referred to as this compound in some contexts), ensuring a high enantiomeric purity is paramount. researchgate.net

Chiral HPLC methods are employed to separate the (R)- and (S)-enantiomers. phenomenex.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. phenomenex.comresearchgate.net For acidic compounds like Arundic Acid, anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, have proven effective. chiraltech.com The separation mechanism involves an ion-pairing interaction between the acidic analyte and the chiral selector on the stationary phase. chiraltech.com

One documented HPLC analysis for determining the enantiomeric excess of synthesized (R)- and (S)-Arundic Acid utilized a Chiralcel OJ-RH column with a mobile phase of acetonitrile (B52724) and water, achieving an enantiomeric purity of over 99%. researchgate.net HPLC can be coupled with various detectors, including UV/fluorescence and chiroptical detectors like Circular Dichroism (CD), to quantify the separated enantiomers. uma.esheraldopenaccess.us

Table 1: Example of HPLC Conditions for Arundic Acid Enantiomeric Separation

ParameterConditionReference
ColumnChiralcel OJ-RH researchgate.net
Mobile PhaseCH3CN/H2O (60:40) researchgate.net
Flow Rate0.5 mL/min researchgate.net
DetectionUV at 244 nm researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used for analyzing volatile and thermally stable compounds. shimadzu.com In the context of Arundic Acid research, it is particularly useful for metabolic profiling and the identification of impurities. nih.govthermofisher.commdpi.com For non-volatile compounds like fatty acids, a derivatization step, such as trimethylsilylation, is often required to make them suitable for GC-MS analysis. mdpi.comunipi.it

This technique offers high sensitivity and specificity, making it ideal for detecting trace-level impurities that may have been introduced during the synthesis process. researchgate.netnih.govrestek.com In metabolic studies, GC-MS can be used to analyze biological samples (e.g., urine) to understand how the body processes a compound and to identify its metabolites. nih.govplos.orgnih.gov The combination of GC's separation power with MS's identification capabilities allows for the characterization of various related substances and metabolic products. researchgate.net

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS)

Confirming the precise chemical structure of this compound is accomplished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netjeolusa.comnih.gov

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. nih.gov Techniques such as 1H NMR and 13C NMR are used to identify the different types of protons and carbon atoms in the structure and their connectivity. researchgate.net For Arundic Acid, the 1H NMR spectrum would show characteristic signals for the protons in the propyl and octanoic acid chains, while the 13C NMR spectrum would confirm the presence of 11 distinct carbon atoms, including the carboxylic acid group. researchgate.net

Mass Spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which serves as a molecular fingerprint. researchgate.net The combination of NMR and MS data provides unambiguous confirmation of the elucidated structure of Arundic Acid. nih.govawi.de

Table 2: Spectroscopic Data for (R)-Arundic Acid

TechniqueObserved DataReference
1H NMR (600 MHz, CDCl3)δ 2.39 (1H, m), 1.59 (2H, m), 1.49–1.43 (2H, m), 1.38–1.26 (10H, m), 0.91 (3H, t, J = 7.2 Hz), 0.87 (3H, t, J = 6.6 Hz) researchgate.net
13C NMR (150 MHz, CDCl3)δ 183.0, 45.2, 34.2, 32.0, 31.5, 29.1, 27.2, 22.5, 20.4, 13.9, 13.7 researchgate.net
Molecular FormulaC11H22O2 caymanchem.com
Molecular Weight186.3 caymanchem.com

Biochemical Assays for Molecular Target Engagement

To understand how this compound exerts its biological effects, researchers use specific biochemical assays to measure its interaction with molecular targets.

A key mechanism of Arundic Acid is the inhibition of the synthesis of the S100B protein in activated astrocytes. nih.govnih.govnih.gov The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the levels of specific proteins like S100B in biological samples, such as brain tissue homogenates or serum. nih.govmdpi.comphypha.ir

In studies investigating Arundic Acid, ELISA kits are used to measure S100B concentrations in samples from treated versus untreated groups. mdpi.com Research has shown that treatment with Arundic Acid leads to a reduction in S100B levels in various experimental models of central nervous system disorders. nih.govnih.gov For instance, in a model of intracerebral hemorrhage, Arundic Acid-treated animals showed significantly lower levels of S100B compared to untreated animals. nih.gov Similarly, in an animal model for multiple sclerosis, a trend towards reduced S100B protein levels was observed in the group treated with Arundic Acid. mdpi.comresearchgate.net

Promoter activity assays are used to investigate whether a compound can affect gene expression at the transcriptional level. nih.gov Arundic Acid has been shown to modulate the activity of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.govnih.gov

Luciferase reporter assays are a common type of promoter activity assay. researchgate.net In these experiments, cells (such as human astrocyte cell lines) are transfected with a plasmid containing the promoter region of a target gene (e.g., EAAT1) linked to a reporter gene, like luciferase. nih.govresearchgate.net The cells are then treated with Arundic Acid, and the activity of the luciferase enzyme is measured. nih.gov An increase in luciferase activity indicates that Arundic Acid enhances the promoter's activity. Studies have demonstrated that Arundic Acid increases the promoter activity of the astrocytic glutamate (B1630785) transporter EAAT1, and this effect is mediated by NF-κB. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net This activation leads to increased expression of the transporter. nih.gov The effect of Arundic Acid on other transcription factors, such as Activator protein-1 (AP-1), has also been a subject of investigation in related fields. x-mol.comnih.govsdbonline.org

Gene Expression Analysis (mRNA/Protein Levels)

Gene expression analysis is a fundamental methodology in understanding the molecular mechanisms of this compound. This technique quantifies the levels of messenger RNA (mRNA) transcripts and their corresponding proteins, providing critical insights into how the compound modulates cellular functions and pathways. idtdna.com Research on this compound has extensively utilized these analyses to elucidate its effects, primarily in glial cells like astrocytes.

Detailed Research Findings

Studies have consistently demonstrated that this compound exerts significant influence over the expression of several key genes, particularly those involved in neuroinflammation, glutamate transport, and glial cell development.

One of the most well-documented effects of this compound is the inhibition of S100B synthesis. ingentaconnect.commdpi.com S100B is a calcium-binding protein primarily produced by astrocytes that, at high concentrations, is associated with neuroinflammation and secondary damage in various central nervous system (CNS) conditions. mdpi.comasm.org Research shows that this compound effectively suppresses the overexpression of S100B at both the mRNA and protein levels in activated astrocytes. frontiersin.orgnih.gov This inhibitory action is considered a core component of its therapeutic potential, as reducing excess S100B can ameliorate inflammatory responses. ingentaconnect.comasm.orgmdpi.com For instance, in animal models of stroke, this compound was found to inhibit the astrocytic overproduction of S100B in the area surrounding the infarct. ingentaconnect.com Similarly, in studies of enteric nervous system development, the compound was used to abolish the synthesis of S100B, which in turn affected the expression of other developmental genes like Sox10. frontiersin.org

Conversely, this compound has been shown to upregulate the expression of the astrocytic glutamate transporter EAAT1, also known as Glutamate Aspartate Transporter (GLAST). nih.govresearchgate.netx-mol.com EAAT1 plays a crucial role in clearing excess glutamate from the synapse, thereby preventing excitotoxic neuronal injury. nih.govnih.gov Investigations in human astrocyte cell lines and primary human astrocytes revealed that this compound increases EAAT1 promoter activity, leading to elevated levels of EAAT1 mRNA and protein. nih.govresearchgate.netresearchgate.net This effect enhances the glutamate uptake capacity of astrocytes. nih.govresearchgate.net The mechanism underlying this upregulation involves the activation of several intracellular signaling pathways, including Akt, ERK, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.govnih.govresearchgate.net The compound induces the translocation of NF-κB to the nucleus, where it binds to the EAAT1 promoter to drive its expression. nih.govresearchgate.net

Further research has identified other molecular targets. This compound can attenuate the manganese-induced repression of EAAT1 by inhibiting the expression of the transcription factor Ying Yang 1 (YY1). nih.govnih.gov In the developing enteric nervous system, inhibiting S100B synthesis with arundic acid led to a decrease in the levels of the transcription factor Sox10, which is crucial for maintaining the progenitor pool of enteric neural crest cells. frontiersin.org Additionally, some studies report that this compound administration can reduce the expression of Glial Fibrillary Acidic Protein (GFAP), a marker for astrocyte activation, in injured brain tissue. nih.gov

The table below summarizes the key gene expression changes induced by this compound as documented in various research studies.

Table 1: Summary of Gene and Protein Expression Changes Induced by this compound An interactive data table summarizing the effects of this compound on various genes and proteins.

Gene/Protein Cell/Tissue Type Observed Effect on Expression Relevant Signaling Pathway(s) Reference(s)
S100B Astrocytes (CNS), Enteric Glia Down-regulation (mRNA & Protein) Not fully elucidated frontiersin.org, ingentaconnect.com, mdpi.com, nih.gov
EAAT1 (GLAST) Astrocytes, Müller Cells Up-regulation (mRNA & Protein) Akt, ERK, NF-κB nih.gov, researchgate.net, x-mol.com, researchgate.net
Sox10 Enteric Neural Crest Cells (ENCCs) Down-regulation S100B-dependent frontiersin.org
Ying Yang 1 (YY1) Astrocytes Inhibition of Mn-induced expression - nih.gov, nih.gov
GFAP Astrocytes Down-regulation Not fully elucidated nih.gov
IL-1β Central Nervous System Tissue Down-regulation - mdpi.com

| INFγ | Central Nervous System Tissue | Down-regulation | - | mdpi.com |

Table 2: Compound Names Mentioned

Compound Name
This compound
(R)-(-)-2-propyloctanoic acid
ONO-2506
S100B
Excitatory amino acid transporter 1 (EAAT1)
Glutamate Aspartate Transporter (GLAST)
Sox10
Ying Yang 1 (YY1)
Glial Fibrillary Acidic Protein (GFAP)
Interleukin-1 beta (IL-1β)
Interferon-gamma (INFγ)
Manganese (Mn)

Emerging Research Areas and Future Perspectives for S + Arundic Acid

Elucidating Undiscovered Molecular Pathways and Interactions

S-(+)-Arundic acid, a synthetically prepared branched fatty acid, is the biologically less active enantiomer of arundic acid; the (R)-enantiomer is the more active form. researchgate.nettacr.cz The primary established mechanism of action for arundic acid involves the modulation of astrocyte activation by inhibiting the synthesis of the S100B protein. researchgate.netdrugbank.comnih.gov S100B is a calcium-binding protein highly expressed in astrocytes, and its overproduction is associated with neuronal damage in various neurological conditions. drugbank.comnih.gov Arundic acid's ability to decrease S100B levels is considered a key factor in its neuroprotective effects observed in experimental models of brain injury. nih.govresearchgate.net

However, emerging research suggests that the biological effects of arundic acid may extend beyond the simple inhibition of S100B synthesis. Recent studies have begun to uncover additional molecular pathways and interactions that contribute to its neuroprotective profile. For instance, arundic acid has been shown to increase the expression and function of the astrocytic glutamate (B1630785) transporter EAAT1. medchemexpress.comnih.gov This is achieved through the activation of several key signaling pathways, including Akt, ERK, and NF-κB. medchemexpress.com By enhancing EAAT1 activity, arundic acid facilitates the removal of excess glutamate from the synapse, thereby mitigating excitotoxic neuronal damage. medchemexpress.comnih.gov

Furthermore, investigations into its effects in models of status epilepticus have revealed that arundic acid can downregulate neuroinflammatory signaling by reducing the levels of IL-1β, COX2, TLR4, and RAGE. nih.gov It also helps to restore astrocytic function by recovering levels of glutathione (B108866) (GSH), glutamine synthetase, and connexin-43. nih.gov These findings suggest a broader modulatory role for arundic acid in neuroinflammation and astrocyte homeostasis.

Interestingly, some studies indicate that arundic acid's actions might not be solely dependent on S100B. For example, in the context of enteric glial development, arundic acid was found to reduce the proliferation of enteric neural crest progenitors, an effect that might be mediated through an S100B-independent mechanism. frontiersin.org The compound has been noted to influence the expression of several other genes, pointing towards a more complex and multifaceted mechanism of action that is yet to be fully elucidated. frontiersin.org

Design and Synthesis of Novel Arundic Acid Analogs and Derivatives

The promising neuroprotective properties of arundic acid have spurred efforts to design and synthesize novel analogs and derivatives with potentially enhanced therapeutic profiles. The core structure of arundic acid, 2-propyloctanoic acid, provides a scaffold that can be chemically modified to explore structure-activity relationships. researchgate.net The synthesis of both the (R)- and (S)-enantiomers has been achieved through various stereoselective methods, often employing chiral auxiliaries to ensure high enantiomeric purity. researchgate.net These synthetic strategies are crucial for producing specific enantiomers and for creating a library of related compounds for further biological evaluation.

The design of new analogs often focuses on modifying the alkyl chains and the carboxylic acid group of the parent molecule. The goal of these modifications is to improve properties such as potency, selectivity, metabolic stability, and blood-brain barrier permeability. For instance, creating derivatives with different lipophilic or polar groups could alter the compound's interaction with its biological targets and its pharmacokinetic properties.

Exploration of Structure-Activity Relationships for Enhanced Efficacy and Selectivity

Understanding the structure-activity relationship (SAR) is fundamental to the rational design of more effective and selective drugs. researchgate.netalliedacademies.org For arundic acid and its analogs, SAR studies aim to identify which structural features are critical for their biological activity. By systematically altering parts of the molecule and assessing the impact on its ability to inhibit S100B synthesis, modulate glutamate transporters, or influence other relevant pathways, researchers can build a model of the pharmacophore.

General principles of SAR suggest that the introduction of different functional groups, such as fluoro, methoxy, or hydroxyl groups, can significantly impact a compound's biological activity. mdpi.com The position of these substituents is also a critical factor. mdpi.com For example, in other classes of compounds, the addition of a methyl group or the strategic placement of chloro or trifluoromethyl groups has been shown to enhance potency. mdpi.commdpi.com

In the context of arundic acid, SAR studies would involve synthesizing a series of analogs with variations in the length and branching of the alkyl side chains. It would also be valuable to explore how replacing the carboxylic acid with other acidic functional groups or bioisosteres affects activity. The insights gained from these studies could lead to the development of second-generation arundic acid derivatives with improved therapeutic potential for neurological disorders.

Potential for Repurposing and Novel Therapeutic Indications

Drug repurposing, the process of identifying new uses for existing drugs, offers a promising avenue for accelerating the development of new treatments. nih.gov Arundic acid, with its known astrocyte-modulating effects, is a candidate for repurposing in a range of neurological and even non-neurological conditions where astrocyte dysfunction and neuroinflammation are implicated.

Initially investigated for stroke and Alzheimer's disease, the therapeutic potential of arundic acid is being explored in other contexts. drugbank.commedchemexpress.com For instance, it has been investigated for the treatment of Amyotrophic Lateral Sclerosis (ALS). drugbank.com Its ability to inhibit S100B synthesis and reduce neuroinflammation makes it a plausible candidate for other neurodegenerative diseases like Parkinson's disease, where astrocyte activation and inflammation play a role. mdpi.commdpi.com Studies have shown that arundic acid can protect dopaminergic neurons in a mouse model of Parkinson's disease. medchemexpress.com

Furthermore, the compound's protective effects against intracerebral hemorrhage (ICH) have been demonstrated, where it was shown to prevent neurological deficits and reduce brain tissue damage. nih.gov Its role in modulating the inflammatory response has also led to its investigation in a mouse model of multiple sclerosis, where it showed protective effects. mdpi.com Beyond the central nervous system, the importance of S100B in enteric glial cell development suggests a potential, though less explored, role in gastrointestinal disorders. frontiersin.org

Addressing Existing Research Gaps and Limitations in Understanding Arundic Acid's Biological Effects

Despite the promising findings, there are several research gaps and limitations in our current understanding of arundic acid's biological effects. A major gap is the incomplete picture of its molecular mechanism of action. While the inhibition of S100B synthesis is a well-documented effect, the precise upstream signaling events that lead to this inhibition are not fully characterized. researchgate.netfrontiersin.org Furthermore, the S100B-independent effects of arundic acid need to be systematically investigated to understand the full spectrum of its biological activities. frontiersin.org

The pharmacokinetics of arundic acid have been studied in acute ischemic stroke patients, showing a terminal half-life of approximately 2 to 3 hours with no excessive accumulation in plasma. nih.gov However, more detailed studies on its metabolism, distribution, and the potential for drug-drug interactions are needed, especially as it is considered for chronic conditions.

Q & A

Q. What experimental models are most suitable for studying the mechanistic role of S-(+)-Arundic Acid in neural crest cell (ENCC) development?

  • Methodological Answer : In vitro models (e.g., primary enteric glial cell cultures) and in vivo rodent models are commonly used. For example, GFP+ ENCC quantification in murine duodenal and jejunal tissues under DMSO vs. This compound treatment provides insights into dose-dependent effects on cell proliferation . Immunofluorescence and statistical analysis (error bars, significance markers) are critical for validating results .

Q. How should researchers address ethical considerations in animal studies involving this compound?

  • Methodological Answer : Submit protocols to institutional animal care committees (IACUC) for approval. Report animal welfare metrics (e.g., weight loss, distress signs) and euthanasia methods. Follow ARRIVE guidelines for transparent reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.